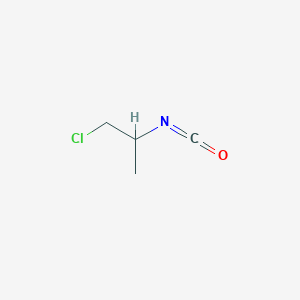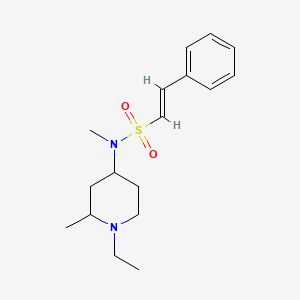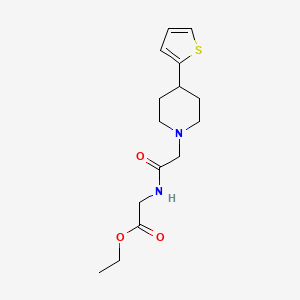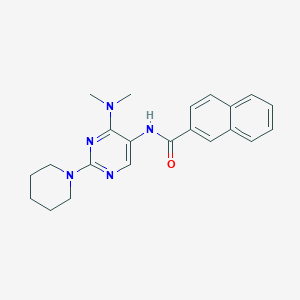![molecular formula C14H14N4OS B2972188 4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2202249-21-4](/img/structure/B2972188.png)
4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name follows a set of rules set by the International Union of Pure and Applied Chemistry. The molecular formula shows the number and type of atoms in a molecule. The structural formula shows the arrangement of atoms in the molecule.
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The analysis of the synthesis includes the reaction conditions, the reagents and catalysts used, and the yield of the product.Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography. These techniques provide information about the arrangement of atoms in a molecule and the types of bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with different reagents, under different conditions. The products of these reactions provide information about the functional groups present in the compound.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties include acidity or basicity, reactivity with other compounds, and types of reactions the compound can undergo.Scientific Research Applications
Organometallic Complex Synthesis
Research on organometallic complexes, such as rhenium(I) complexes with triazole ligands, demonstrates the synthesis and characterization of complexes for studying electronic properties through spectroscopy and computational methods. These studies contribute to our understanding of molecular electronic transitions and potential applications in catalysis and materials science (Anderson et al., 2013).
Luminescent Properties
Studies on rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbenes reveal unique luminescent properties. These complexes exhibit rare blue-green emissions, offering insights into developing new materials for optoelectronic applications (Li et al., 2012).
Structural Characterization
The synthesis and structural characterization of thiazole derivatives highlight the importance of crystallography in understanding molecular conformations. Such research aids in the design of molecules with specific properties for various applications, from materials science to pharmaceuticals (Kariuki et al., 2021).
Antioxidant Properties
Research into triazole derivatives for their antioxidant properties underscores the potential of these compounds in protecting against oxidative stress, which is relevant to medical and cosmetic applications. The development of new antioxidants can lead to advances in healthcare and skincare products (Bekircan et al., 2008).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. Information about safety and hazards is important for handling and disposal of the compound.
Future Directions
Future directions could involve potential applications of the compound, further reactions, or investigations into its properties. This could also include the development of new synthetic routes, or the design of related compounds with improved properties.
properties
IUPAC Name |
4-methyl-5-(5-methylthiophen-2-yl)-2-(pyridin-3-ylmethyl)-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-10-5-6-12(20-10)13-16-18(14(19)17(13)2)9-11-4-3-7-15-8-11/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULQQUQCSWRXDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NN(C(=O)N2C)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-3-(5-methylthiophen-2-yl)-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2972105.png)
![2,5-Dioxa-8-aza-spiro[3.5]nonane oxalate](/img/structure/B2972107.png)
![2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2972108.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2972112.png)

![N-(4-acetamidophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2972116.png)
![3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine hydrochloride](/img/structure/B2972117.png)

![N-((6-ethoxypyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2972121.png)
![9-(2-chlorobenzyl)-3-(4-fluorophenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2972122.png)

![1-[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-3-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2972127.png)